3,3-Difluoro-2-propenyl acetate
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Overview
Description
“3,3-Difluoro-2-propenyl acetate” is a chemical compound with the molecular formula C5H6F2O2 . It is also known as "3,3-Difluoro-2-propen-1-ol acetate" . The compound has a molecular weight of 136.1 .
Synthesis Analysis
The synthesis of difluoro compounds often involves the use of deoxofluorinating agents . For instance, Bis (2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) is a deoxofluorinating agent that is effective for the conversion of alcohols to alkyl fluorides, aldehydes, and ketones to the corresponding gem-difluorides .Molecular Structure Analysis
The molecular structure of “3,3-Difluoro-2-propenyl acetate” consists of 5 carbon atoms, 6 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms . The exact 3D structure can be obtained from the MOL file associated with the compound .Physical And Chemical Properties Analysis
The physical properties of “3,3-Difluoro-2-propenyl acetate” include a predicted boiling point of 95.6±40.0 °C and a predicted density of 1.145±0.06 g/cm3 . It is a clear liquid .Scientific Research Applications
Domino Gold-Catalyzed Rearrangement and Fluorination
A study by Teresa de Haro and C. Nevado (2011) highlights a method using IPrAuNTf(2) as a catalyst in the presence of Selectfluor for the synthesis of α-fluoroenones via 1,3-acyloxy rearrangement of propargyl acetates followed by Csp(2)-F bond formation. This process likely involves a redox Au(I)/Au(III) catalytic cycle, demonstrating a novel application in the synthesis of fluorinated compounds (Teresa de Haro & C. Nevado, 2011).
Palladium-Catalyzed Trifluoromethylation
The research conducted by E. Cho et al. (2010) presents an efficient method for appending CF3 groups to a broad range of aryl substrates, showcasing the importance of the trifluoromethyl group in pharmaceutical and agrochemical compounds. This method demonstrates the relevance of fluorination in enhancing molecular properties for various applications (E. Cho et al., 2010).
Colorimetric and Ratiometric Fluorescence Sensing
Xiaojun Peng et al. (2005) explored derivatives of Phenyl-1H-anthra[1,2-d]imidazole-6,11-dione as colorimetric and ratiometric fluorescent chemosensors for fluoride. These sensors exhibit acute spectral responses to fluoride, highlighting the potential of fluorinated compounds in developing sensitive and selective sensors for environmental and biological applications (Xiaojun Peng et al., 2005).
Fluorinated Dipyrrolyldiketone: A New Class of Efficient Receptor for Acetate Anions
The study by H. Maeda and Yoshihiro Ito (2006) introduces a beta-fluorinated derivative of the 1,3-dipyrrolyl-1,3-propanedione BF2 complex as an efficient receptor for anions, showcasing the role of fluorinated compounds in the development of high-affinity receptors for chemical sensing (H. Maeda & Yoshihiro Ito, 2006).
Synthesis of Graphene Oxide/Rare-Earth Complex Hybrid Luminescent Materials
Yun-chao Zhao et al. (2016) discussed the use of 2-Thenoyltrifluoroacetone (Tta) and 1,10-Phenanthroline hydrate (Phen) with Eu3+ ions to prepare graphene oxide/rare-earth complex hybrid luminescent materials. This research illustrates the application of fluorinated compounds in enhancing the properties of materials for potential use in medicine and as biological markers (Yun-chao Zhao et al., 2016).
Safety And Hazards
properties
IUPAC Name |
3,3-difluoroprop-2-enyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O2/c1-4(8)9-3-2-5(6)7/h2H,3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMCWVFEKGYGMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC=C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337035 |
Source
|
Record name | 3,3-Difluoro-2-propenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-2-propenyl acetate | |
CAS RN |
1597-40-6 |
Source
|
Record name | 3,3-Difluoro-2-propenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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